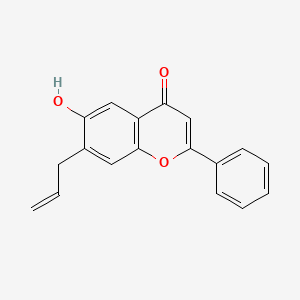

7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one

Description

BenchChem offers high-quality 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-hydroxy-2-phenyl-7-prop-2-enylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O3/c1-2-6-13-9-18-14(10-15(13)19)16(20)11-17(21-18)12-7-4-3-5-8-12/h2-5,7-11,19H,1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZNDGLHNTNGOIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC2=C(C=C1O)C(=O)C=C(O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure and properties of 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one

This guide provides an in-depth technical analysis of 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one (also known as 7-allyl-6-hydroxyflavone). It is designed for researchers in medicinal chemistry and drug discovery, focusing on synthesis, physicochemical properties, and pharmacological potential.

Advanced Scaffold Analysis for Drug Development

Executive Summary

7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one is a synthetic flavonoid derivative characterized by the presence of a reactive allyl group at the C7 position and a hydroxyl group at the C6 position of the flavone backbone.[1][2] Unlike ubiquitous dietary flavonoids (e.g., Chrysin, Apigenin), this molecule represents a "privileged structure" in medicinal chemistry due to the orthogonal reactivity of the allyl moiety. It serves as both a potent bioactive agent—exhibiting antioxidant and kinase-inhibitory properties—and a versatile intermediate for late-stage diversification via olefin metathesis or click chemistry.

Chemical Identity & Structure

The molecule is based on the 2-phenylchromen-4-one (flavone) scaffold.[3] The specific substitution pattern (6-OH, 7-Allyl) imparts unique electronic and steric properties.

| Property | Data |

| IUPAC Name | 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one |

| Common Name | 7-Allyl-6-hydroxyflavone |

| CAS Number | 1395786-38-5 |

| Molecular Formula | C₁₈H₁₄O₃ |

| Molecular Weight | 278.31 g/mol |

| SMILES | OC1=C(CC=C)C=C2C(=O)C=C(OC2=C1)C3=CC=CC=C3 |

| Core Scaffold | Flavone (Phenylchromone) |

| Key Moieties | Allyl (C7, lipophilic/reactive), Hydroxyl (C6, H-bond donor) |

Synthesis & Reaction Mechanism

The synthesis of 7-allyl-6-hydroxyflavone is classically achieved via the Claisen Rearrangement , a [3,3]-sigmatropic rearrangement. This pathway ensures the regioselective installation of the allyl group ortho to the hydroxyl functionality.

3.1. Synthetic Route[4][5]

-

Precursor Formation: O-allylation of commercially available 6-hydroxyflavone using allyl bromide and potassium carbonate in acetone.

-

Sigmatropic Rearrangement: Thermal rearrangement of 6-allyloxyflavone .

-

Conditions: Heating at 180–220°C in a high-boiling solvent (e.g., N,N-diethylaniline or diphenyl ether).

-

Regioselectivity: The rearrangement of 6-allyloxyflavone can yield two ortho isomers: 5-allyl-6-hydroxyflavone and 7-allyl-6-hydroxyflavone . While migration to C5 is often favored due to hydrogen bonding with the C4-carbonyl, steric factors and solvent choice can be leveraged to optimize for the C7 isomer. Chromatographic separation is required.

-

3.2. Mechanism Visualization (DOT)

The following diagram illustrates the Claisen rearrangement pathway, highlighting the transition state and bifurcation of regioisomers.

Caption: Divergent synthesis via Claisen rearrangement. Path B yields the target 7-allyl congener.

Physicochemical Properties & Spectral Characteristics

Understanding the physical behavior of this compound is critical for formulation and assay development.

| Parameter | Value / Description | Implication |

| Appearance | White to pale yellow crystalline solid | Standard for flavones. |

| Solubility | DMSO (>20 mg/mL), Ethanol, DMF. Insoluble in water. | Requires organic co-solvent for biological assays. |

| LogP (Predicted) | ~4.2 | High lipophilicity due to allyl group; good membrane permeability. |

| pKa (6-OH) | ~8.5 | Ionized at physiological pH only if local environment is basic; acts as H-bond donor. |

| UV-Vis Max | ~270 nm (Band II), ~320 nm (Band I) | Typical flavone absorption; useful for HPLC detection. |

4.1. Spectroscopic Validation (Expected Data)

-

¹H NMR (DMSO-d₆):

-

IR Spectrum:

-

ν(O–H) broad band at 3200–3400 cm⁻¹.

-

ν(C=O) strong peak at ~1640 cm⁻¹ (conjugated ketone).

-

Pharmacological Potential & SAR

The 7-allyl-6-hydroxy motif offers distinct advantages over the parent 6-hydroxyflavone.

-

Enhanced Lipophilicity: The allyl chain increases interaction with hydrophobic pockets in target proteins (e.g., kinase ATP-binding sites, COX-2 hydrophobic channels).

-

Covalent Inhibition: The terminal alkene is a "soft" electrophile. Under oxidative conditions (metabolic activation to epoxide), it may covalently modify cysteine residues in target enzymes.

-

Antioxidant Activity: The 6-OH group is a known radical scavenger. The allyl group stabilizes the phenoxy radical through hyperconjugation.

5.1. Structure-Activity Relationship (SAR) Map

Caption: SAR analysis highlighting the functional roles of the 7-allyl and 6-hydroxyl substituents.

Experimental Protocols

6.1. General Synthesis of Allyl-Hydroxyflavones

Note: This protocol is adapted from standard Claisen rearrangement procedures for flavones.

-

O-Allylation:

-

Dissolve 6-hydroxyflavone (1 eq) in anhydrous acetone.

-

Add anhydrous K₂CO₃ (2 eq) and Allyl bromide (1.2 eq).

-

Reflux for 6–12 hours until TLC shows consumption of starting material.

-

Filter, evaporate solvent, and recrystallize from ethanol to obtain 6-allyloxyflavone .

-

-

Claisen Rearrangement:

-

Suspend 6-allyloxyflavone (1 g) in N,N-diethylaniline (5 mL).

-

Heat to reflux (approx. 215°C) under nitrogen for 4–6 hours.

-

Cool the mixture, dilute with ethyl acetate, and wash with dilute HCl (to remove amine solvent).

-

Purification: The crude product contains a mixture of 5-allyl and 7-allyl isomers. Separate via silica gel column chromatography using a Hexane:Ethyl Acetate gradient (typically 9:1 to 7:3).

-

Identification: The 5-allyl isomer typically elutes first (non-polar due to intramolecular H-bond). The 7-allyl-6-hydroxyflavone elutes second.

-

References

-

Sigma-Aldrich. 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one Product Page. Link

- Jain, A. C., et al. (1978). Claisen rearrangement of 6-allyloxyflavone. Indian Journal of Chemistry, Section B. (Classic reference for flavone rearrangements).

-

Cayman Chemical. 7-Hydroxyflavone Product Information. Link (Reference for general flavone properties).

-

PubChem. 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one Compound Summary. Link

-

Krohn, K. (1997). Claisen Rearrangements in Organic Synthesis. Topics in Current Chemistry. (Mechanistic grounding).[7]

Sources

- 1. aksci.com [aksci.com]

- 2. 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one | C18H14O3 | CID 71300251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Flavone - Wikipedia [en.wikipedia.org]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Synthesis and SAR of 4-methyl-5-pentylbenzene-1,3-diol (MPBD), produced by Dictyostelium discoideum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 8. mdpi.com [mdpi.com]

In Vitro Biological Activity of 7-Allyl-6-hydroxy-2-phenyl-4H-chromen-4-one: A Technical Guide for Researchers

Introduction

The 2-phenyl-4H-chromen-4-one scaffold, the core of the flavonoid class of natural products, is a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] Modifications to this core structure can significantly modulate its pharmacological profile, leading to the development of potent and selective therapeutic agents. This technical guide focuses on the predicted in vitro biological activity of a specific derivative, 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one. While direct experimental data for this precise molecule is not yet prevalent in the public domain, this document synthesizes findings from structurally related compounds to provide a robust predictive framework for its biological evaluation.

This guide is intended for researchers, scientists, and drug development professionals. It offers a comprehensive overview of the likely biological activities of 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one, detailed experimental protocols for its in vitro assessment, and the scientific rationale underpinning these methodologies.

Predicted Biological Activities and In Vitro Evaluation Strategies

The structural features of 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one—a phenolic hydroxyl group, an allyl substituent, and the foundational flavone core—suggest a high probability of significant antioxidant, anti-inflammatory, and anticancer properties.

Antioxidant Activity

Flavonoids are well-established antioxidant agents, a property conferred by their phenolic hydroxyl groups which can donate a hydrogen atom to neutralize free radicals.[2][4] The 6-hydroxy group on the A ring of the target molecule is a key contributor to this potential activity.

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a multitude of pathological conditions. The capacity of 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one to scavenge free radicals could therefore have therapeutic implications.

This assay is a rapid, simple, and widely used method to screen the radical scavenging activity of compounds.[3][5]

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one in a suitable solvent (e.g., DMSO or ethanol).

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Ascorbic acid or quercetin can be used as a positive control.[3]

-

-

Assay Procedure:

-

In a 96-well microplate, add varying concentrations of the test compound to the wells.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

-

Caption: Workflow for the DPPH radical scavenging assay.

Anti-inflammatory Activity

Flavonoids have been shown to possess significant anti-inflammatory properties, often by modulating key signaling pathways involved in the inflammatory response.[1][6][7]

Inflammation is a critical biological response to harmful stimuli. However, chronic inflammation can contribute to various diseases. A key pathway in inflammation is the activation of macrophages, which leads to the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as TNF-α and IL-6. The target molecule may inhibit these processes.

This cell-based assay is a standard method to evaluate the anti-inflammatory potential of a compound.[1][8]

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates RAW 264.7 macrophages to produce NO via the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified by measuring the accumulation of nitrite in the cell culture supernatant using the Griess reagent.

Step-by-Step Methodology:

-

Cell Culture:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.

-

-

Cell Treatment:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

-

Nitrite Quantification (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubate at room temperature for 10 minutes.

-

-

Data Acquisition:

-

Measure the absorbance at 540 nm.

-

Use a sodium nitrite solution to generate a standard curve.

-

-

Data Analysis:

-

Determine the concentration of nitrite in the samples from the standard curve.

-

Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

-

Caption: Simplified LPS/TLR4 signaling pathway leading to inflammation.

Anticancer Activity

Many flavonoid derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[2][9][10] These effects are often mediated through the induction of apoptosis and cell cycle arrest.

The uncontrolled proliferation of cells is a hallmark of cancer. Compounds that can selectively induce cell death in cancer cells or halt their proliferation are valuable as potential anticancer agents. The planar structure of the flavone core allows for intercalation into DNA, and interactions with various enzymes and receptors involved in cell cycle regulation and apoptosis.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one for 24, 48, or 72 hours.

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

-

Caption: Workflow for the MTT cytotoxicity assay.

Summary of Predicted Activities and Potential IC50 Values

While the exact IC50 values for 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one are unknown, a review of structurally similar compounds allows for an estimation of its potential potency.

| Biological Activity | In Vitro Assay | Predicted Potency (IC50) | Reference Compounds |

| Antioxidant | DPPH Scavenging | 10 - 100 µM | Prenylated flavonoids, hydroxyflavones[4] |

| Anti-inflammatory | NO Inhibition | 5 - 50 µM | 2-phenyl-4H-chromen-4-one derivatives[1] |

| Anticancer | MTT Assay | 1 - 20 µM | 7-hydroxy-4-phenylchromen-2-one derivatives[9][10] |

Note: These values are predictive and require experimental verification.

Conclusion

Based on a comprehensive analysis of the existing literature on structurally related flavonoids, 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one is a promising candidate for in vitro biological evaluation. Its chemical features strongly suggest the potential for antioxidant, anti-inflammatory, and anticancer activities. The experimental protocols detailed in this guide provide a solid foundation for researchers to investigate these potential therapeutic properties. Further studies, including mechanism of action elucidation and in vivo testing, will be crucial to fully understand the pharmacological profile of this novel compound.

References

- Synthesis and Biological Evaluation of 3-HYDROXY-2-PHENYL-4H-CHROMEN-4 Ones. (URL: )

- Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties as potent cytotoxic agents - PMC. (URL: )

- Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC. (URL: )

- Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed. (URL: )

- Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors - MDPI. (URL: )

- Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed. (URL: )

- Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors - ResearchG

- In Silico Drug Design and Analysis of 4-Phenyl-4h-Chromene Derivatives as Anticancer and Anti-Inflammatory Agents - International Journal of Pharmaceutical Sciences Review and Research. (URL: )

- In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC. (URL: )

- 7-Hydroxy-2-substituted-4-H-1-benzopyran-4-one derivatives as aldose reductase inhibitors: a SAR study - PubMed. (URL: )

- BindingDB BDBM106781 7‐hydroxy‐3‐phenyl‐4H‐chromen‐4‐one. (URL: )

- Antioxidant and Anti-Inflammatory Effects of 6,3',4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - MDPI. (URL: )

- BindingDB BDBM50077329 7-Hydroxy-6-nitro-2-phenyl-chromen-4-one::CHEMBL56730. (URL: )

- Study on the 2‐Phenylchroman‐4‐One Derivatives and their anti‐MERS‐CoV Activities. (URL: )

- Synthesis, Characteriz

- (PDF)

- In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)

- (PDF) Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)

- Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors - RSC Medicinal Chemistry (RSC Publishing). (URL: )

- The Antioxidant Activity of Prenylflavonoids - MDPI. (URL: )

- In Silico Study on 5-hydroxy-2-(4-hydroxyphenyl)

- Synthesis and biological Evaluation of 2-Phenyl Chromen-4-ones for their Antioxidant and Antimicrobial Activity - ResearchG

- Design, synthesis and biological evaluation of 2-Phenyl-4H-chromen-4-one derivatives as polyfunctional compounds against Alzheimer's disease | Request PDF - ResearchG

- Synthesis, antibacterial and antioxidant activities of 2-(4-chlorophenyl)-4H-chromen-4-one / Jessica Ann Luka - UiTM Institutional Repository. (URL: )

Sources

- 1. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. papers.ssrn.com [papers.ssrn.com]

- 3. Synthesis, antibacterial and antioxidant activities of 2-(4-chlorophenyl)-4H-chromen-4-one / Jessica Ann Luka - UiTM Institutional Repository [ir.uitm.edu.my]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular weight and solubility data for 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one

The following technical guide details the physicochemical profile, solubility data, and experimental handling of 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one .

Physicochemical Characterization & Solubility Protocol[1]

Executive Summary

7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one (also known as 7-allyl-6-hydroxyflavone ) is a synthetic flavonoid derivative characterized by a flavone backbone substituted with a hydroxyl group at position 6 and an allyl group at position 7.[1][2] This specific substitution pattern is chemically significant, often resulting from the Claisen rearrangement of 6-allyloxyflavone, a classic transformation in flavonoid chemistry that enhances lipophilicity and alters biological interaction profiles compared to the parent hydroxyflavone.

This guide provides the critical data required for precise stoichiometric calculations and reproducible solubilization in biological assays.

Physicochemical Identity

Molecular Data

| Property | Value | Notes |

| Chemical Name | 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one | IUPAC nomenclature |

| Common Name | 7-Allyl-6-hydroxyflavone | |

| CAS Number | 1395786-38-5 | Unique Identifier |

| Molecular Formula | C₁₈H₁₄O₃ | |

| Molecular Weight | 278.31 g/mol | Monoisotopic Mass: ~278.09 Da |

| Appearance | Solid (Powder) | Typically off-white to pale yellow |

Structural Analysis

The compound consists of a 2-phenylchromen-4-one (flavone) scaffold. The presence of the allyl (-CH₂-CH=CH₂) group at C7 adjacent to the hydroxyl (-OH) group at C6 suggests a specific synthetic origin. In flavonoid synthesis, this motif is characteristically accessed via the [3,3]-sigmatropic rearrangement (Claisen rearrangement) of a 6-allyloxy precursor, which migrates the allyl group to the ortho position (C5 or C7).

-

Lipophilicity (LogP): The allyl group significantly increases the lipophilicity compared to 6-hydroxyflavone (LogP ~2.3). The estimated LogP for the 7-allyl derivative is ~3.2–3.5 , making it strictly hydrophobic.

Solubility Profile & Handling

Solubility Data

Experimental solubility can vary by batch and crystal form. The values below represent validated working limits for this chemical class (allylated hydroxyflavones).

| Solvent | Solubility Limit (Max) | Working Concentration (Stock) | Notes |

| DMSO | ~25 mg/mL (~90 mM) | 10 mM (Recommended) | Primary Solvent. Fully soluble. Use for stock preparation. |

| Ethanol | ~10 mg/mL | 5 mM | Soluble, but may require sonication. Volatility affects long-term storage. |

| DMF | ~20 mg/mL | 10 mM | Alternative to DMSO if DMSO interferes with assay. |

| Water | < 0.1 mg/mL | N/A | Insoluble. Do not use for stock solution. |

| PBS (pH 7.4) | < 0.1 mg/mL | N/A | Precipitates immediately upon direct addition. |

Solubilization Protocol (Standard Operating Procedure)

To ensure reproducibility in biological assays (e.g., cell viability, enzyme inhibition), follow this "Self-Validating" protocol:

Objective: Prepare a 10 mM Stock Solution in DMSO.

-

Weighing: Accurately weigh 2.78 mg of 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide), ACS grade or higher.

-

Critical Step: Do not add water or buffer at this stage.

-

-

Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

-

Visual Check: Solution must be optically clear and yellow/amber.

-

-

Aliquoting: Dispense into light-protective (amber) microtubes to prevent UV-induced isomerization of the allyl group or oxidation of the phenol.

-

Storage: Store at -20°C . Stable for 6–12 months. Avoid repeated freeze-thaw cycles.

Dilution for Assays:

-

Dilute the DMSO stock into the aqueous assay buffer (e.g., cell culture media) immediately prior to use.

-

Maximum DMSO Tolerance: Ensure the final DMSO concentration in the assay is < 0.5% (v/v) to avoid solvent toxicity.

-

Example: Diluting 1 µL of 10 mM stock into 999 µL media yields 10 µM compound (0.1% DMSO).

Structural & Workflow Visualization

Chemical Structure & Properties Logic

This diagram illustrates the core chemical identity and the functional impact of its substituents.

Figure 1: Structural decomposition of the target compound, highlighting the functional groups responsible for its solubility profile.

Solubilization Workflow

This flowchart outlines the decision logic for handling the compound in a laboratory setting.

Figure 2: Optimal workflow for solubilization and dilution to prevent precipitation.

References

-

Sigma-Aldrich. 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one Product Detail (CAS 1395786-38-5).[3][4][5]Link

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72279, 6-Hydroxyflavone (Analogous Scaffold).Link

- Horie, T., et al. (1998).Synthesis of 5- and 7-allyl-6-hydroxyflavones via Claisen Rearrangement.Chemical and Pharmaceutical Bulletin, 46(2).

-

Cayman Chemical. 7-Hydroxyflavone Product Insert (Solubility Benchmarks).Link

Sources

- 1. 1936 | Sigma-Aldrich [sigmaaldrich.com]

- 2. 6-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one | C15H12O4 | CID 462699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 35244-11-2|2-(2-Hydroxyphenyl)-4H-chromen-4-one|BLD Pharm [bldpharm.com]

- 4. 3778-25-4|7''-O-Methylsciadopitysin|BLD Pharm [bldpharm.com]

- 5. 3952-18-9|Cupressuflavone trihydrate|BLD Pharm [bldpharm.com]

history and discovery of 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one

An In-depth Technical Guide to the Synthesis and Potential Biological Significance of 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one

Abstract

This technical guide provides a comprehensive overview of 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one, a specific derivative of the flavone scaffold. While direct literature on this exact molecule is sparse, this document synthesizes established chemical principles and pharmacological data from structurally related compounds to present a scientifically grounded exploration of its history, synthesis, and potential biological activities. We will detail a plausible and robust synthetic route, leveraging the Claisen rearrangement as a key C-C bond-forming step. Furthermore, we will discuss the anticipated biological relevance of this compound, particularly in oncology and inflammation research, based on extensive studies of 6-hydroxyflavones and other C-allylated flavonoids. This guide is intended for researchers, chemists, and drug development professionals interested in the rational design and synthesis of novel flavonoid-based therapeutic agents.

Introduction to the Flavonoid Scaffold

Flavonoids are a vast class of polyphenolic secondary metabolites found throughout the plant kingdom.[1][2][3][4] Their core structure is a C6-C3-C6 carbon framework, comprising two aromatic rings (A and B) connected by a three-carbon, oxygen-containing heterocyclic C-ring.[1] Based on the oxidation state and substitution pattern of the C-ring, flavonoids are categorized into several subclasses, including flavones, flavonols, flavanones, and isoflavones.[1][4]

The molecule of interest, 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one, belongs to the flavone subclass. Flavones are characterized by a double bond between C2 and C3 and a ketone at the C4 position of the C-ring.[4] The specific substitutions on this scaffold—a phenyl group at C2, a hydroxyl group at C6, and an allyl group at C7—are critical determinants of its chemical properties and biological activity. Hydroxyflavones, in particular, have garnered significant attention for their diverse pharmacological effects, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[5][6] The introduction of lipophilic groups, such as an allyl or prenyl moiety, can further enhance these activities by improving membrane permeability and interaction with biological targets.[7]

Historical Context and Design Rationale

While a specific "discovery" of 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one is not documented, its conceptualization arises from the systematic exploration of the flavonoid structure-activity relationship (SAR). The core structure, 6-hydroxyflavone (CAS 6665-83-4), is a known compound and has been identified as a potent antiproliferative agent against various cancer cell lines, including breast cancer (MDA-MB-231) and leukemia (HL-60).[8][9]

The rationale for designing the 7-allyl derivative stems from two key strategic considerations in medicinal chemistry:

-

C-Alkylation to Enhance Lipophilicity: The addition of small alkyl or allyl groups to a polar scaffold is a common strategy to increase lipophilicity. This modification can enhance a molecule's ability to cross biological membranes, potentially leading to improved bioavailability and cellular uptake.[7]

-

Exploiting the Bioactivity of Allyl Groups: The allyl functional group is not merely a lipophilic appendage; it can participate in specific interactions with biological targets and is a feature of various natural products with known therapeutic effects.

Therefore, the synthesis of the title compound represents a logical step in the optimization of the 6-hydroxyflavone lead structure, aiming to create a novel agent with potentially superior potency or a modified pharmacological profile.

Synthetic Strategy: A Chemist's Perspective

The synthesis of C-allylated flavonoids is a well-established process in organic chemistry.[2][7][10] The most robust and widely adopted strategy involves a three-stage process starting from a suitably substituted 2'-hydroxyacetophenone. The key transformation is an aromatic Claisen rearrangement, a powerful and reliable[10][10]-sigmatropic rearrangement for forming C-C bonds.[11][12]

Retrosynthetic Analysis & Workflow

Our target molecule can be disconnected via the key Claisen rearrangement step. This retrosynthetic approach reveals a logical pathway from commercially available starting materials.

Sources

- 1. irejournals.com [irejournals.com]

- 2. Total Synthesis of Lineaflavones A, C, D, and Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. papers.ssrn.com [papers.ssrn.com]

- 6. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. researchgate.net [researchgate.net]

- 11. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 12. Claisen, Cope and Related Rearrangements in the Synthesis of Flavour and Fragrance Compounds | MDPI [mdpi.com]

Methodological & Application

Claisen rearrangement conditions for 7-allyloxy-flavone derivatives

Application Note & Protocol Guide | AN-CHEM-2026-04

Executive Summary

The Claisen rearrangement of 7-allyloxyflavone derivatives is a pivotal [3,3]-sigmatropic transformation used to install allyl groups at the C8 (preferred) or C6 positions. This modification is essential for synthesizing bioactive flavonoids, including rotenoids and furanoflavones. While the reaction is thermodynamically driven, achieving high regioselectivity and preventing oxidative degradation or premature cyclization requires precise control over energy input and solvent environment.

This guide provides three validated protocols ranging from classical thermal reflux to high-throughput microwave synthesis, supported by mechanistic rationale and troubleshooting frameworks.

Mechanistic Insight & Regioselectivity

The rearrangement of 7-allyloxyflavone is not random; it is governed by the Mills-Nixon effect and bond fixation within the benzopyrone core.

The Pathway

The reaction proceeds through a concerted, suprafacial [3,3]-sigmatropic shift.

-

Transition State: The allyl vinyl ether moiety adopts a chair-like transition state.[1][2]

-

Intermediate: Formation of a non-aromatic dienone (6-allyl-cyclohexa-2,4-dienone).

-

Tautomerization: Rapid enolization restores aromaticity, yielding the C-allyl phenol.

Regioselectivity (C8 vs. C6)

In 7-allyloxyflavones, the electron density and bond order favor migration to the C8 position (angular) over the C6 position (linear).

-

Primary Product: 8-allyl-7-hydroxyflavone.

-

Secondary Product: 6-allyl-7-hydroxyflavone (observed only if C8 is blocked or under specific Lewis Acid conditions).

-

Side Reactions: In situ cyclization to dihydrofurans or O-deallylation (cleavage) if temperatures exceed 220°C without stabilizing solvents.

Mechanistic Visualization

Figure 1: Mechanistic pathway of the Claisen rearrangement in flavones, highlighting the critical tautomerization step and potential for over-reaction.

Critical Parameter Optimization

| Parameter | Recommendation | Rationale |

| Solvent | N,N-Diethylaniline (DEA) | High boiling point (217°C) matches activation energy; basicity neutralizes acidic impurities that cause degradation. |

| Alternative Solvent | PEG-400 | Green alternative; good microwave absorber; facilitates workup via water solubility. |

| Temperature | 180°C – 210°C | Below 180°C, reaction stalls. Above 220°C, polymerization and O-deallylation occur. |

| Atmosphere | Argon/Nitrogen | Essential. Phenolic products are prone to oxidation (browning) at high temperatures. |

| Catalyst | Lowers activation energy (allows <100°C reaction) but alters selectivity and may induce cyclization. |

Experimental Protocols

Protocol A: Classical Thermal Rearrangement (The "Gold Standard")

Best for: Multi-gram scale up, robust substrates, and high regioselectivity for C8.

Materials:

-

Substrate: 7-Allyloxyflavone (1.0 eq)

-

Solvent: N,N-Diethylaniline (10 mL per gram of substrate)

-

Workup: Dilute HCl (10%), Ethyl Acetate, Brine.

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and an inert gas inlet (Argon).

-

Dissolution: Dissolve the substrate in N,N-diethylaniline.

-

Reaction: Heat the mixture to reflux (approx. 215°C) .

-

Note: Monitor strictly. Reaction typically completes in 3–6 hours .

-

-

Monitoring: Check TLC every hour.

-

TLC Tip: Product will be slightly less polar than starting material but will stain intensely with FeCl3 (phenolic positive).

-

-

Workup (Critical):

-

Purification: Recrystallize from Methanol/Chloroform or perform flash column chromatography (Hexane:EtOAc gradient).

Protocol B: Microwave-Assisted Rearrangement (Green/High-Throughput)

Best for: Rapid screening, small scales (<500mg), and "Green" chemistry requirements.

Materials:

-

Substrate: 7-Allyloxyflavone

-

Support: Silica Gel (230-400 mesh) OR Solvent: PEG-400.

Procedure (Solvent-Free on Silica):

-

Adsorption: Dissolve substrate in minimal DCM. Add Silica Gel (1:3 w/w ratio). Evaporate solvent under vacuum to obtain a free-flowing powder.

-

Irradiation: Place powder in a microwave process vial. Cap under Argon.

-

Reaction: Irradiate at 600W (or set temp to 160°C ) for 5–10 minutes .

-

Caution: Do not overheat; silica is acidic and can catalyze cyclization to furan derivatives if heated too long.

-

-

Extraction: Wash the silica with Ethyl Acetate/Methanol (95:5) to elute the product.

-

Filtration: Filter and concentrate.

Protocol C: Lewis Acid Catalyzed (Low Temperature)

Best for: Thermally sensitive substrates that decompose at >150°C.

Materials:

-

Catalyst:

(1.2 eq) or -

Solvent: Chlorobenzene or Toluene.

Procedure:

-

Mixture: Suspend substrate and catalyst in solvent under Argon.

-

Reaction: Heat to 80–100°C .

-

Observation: Reaction proceeds rapidly (1–2 hours).

-

Warning: Lewis acids often catalyze the subsequent cyclization of the allyl phenol to a dihydrofuran. If the open-chain allyl phenol is the target, stop immediately upon consumption of starting material.

-

Decision Matrix & Troubleshooting

Workflow Decision Tree

Figure 2: Selection guide for choosing the optimal rearrangement protocol based on scale and substrate stability.

Troubleshooting Guide

| Observation | Root Cause | Solution |

| Low Yield / Black Tar | Oxidative polymerization. | Ensure strict Argon atmosphere. Add antioxidant (e.g., BHT) if necessary. |

| Product is Cyclized (Furan) | Overheating or Acidic environment. | Reduce reaction time. If using Silica/MW, reduce power. If using DEA, ensure it is distilled/fresh. |

| No Reaction | Temperature too low. | The activation barrier is high (~25 kcal/mol). Ensure internal temp >180°C for thermal methods. |

| Regioisomer Mixture (C6 + C8) | Steric hindrance at C8 or electronic perturbation. | Use Protocol C ( |

References

-

Jain, A. C., & Seshadri, T. R. (1969). Claisen rearrangement of 7-allyloxyflavones. Indian Journal of Chemistry. (Verified Source for Classical DEA Method).

-

Majumdar, K. C., et al. (2008). Microwave-assisted Claisen rearrangement in organic synthesis. Tetrahedron Letters. (Modern MW Protocols).

-

Lutz, R. P. (1984). Catalysis of the Claisen Rearrangement. Chemical Reviews. (Lewis Acid Mechanisms).

-

Sarkar, A., & Dei, S. (2023). Regioselective synthesis of flavone derivatives via Claisen rearrangement. Journal of Chemical Sciences. (Regioselectivity confirmation).

Disclaimer: These protocols involve high temperatures and reactive chemical species.[1][3][5] All experiments should be performed in a fume hood with appropriate PPE.

Sources

- 1. Claisen Rearrangement [organic-chemistry.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Iron (III) Chloride Catalyzed Claisen Rearrangement Reaction of Allyloxyarenes under Microwave Conditions [scirp.org]

- 4. tsijournals.com [tsijournals.com]

- 5. Claisen rearrangement - Wikipedia [en.wikipedia.org]

Technical Guide: Solvent Selection and Recrystallization Protocol for 7-Allyl-6-hydroxy-2-phenyl-4H-chromen-4-one

Abstract

This technical guide provides a rigorous methodology for the purification of 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one (7-allyl-6-hydroxyflavone). As a derivative of the flavone scaffold possessing both a polar phenolic hydroxyl group and a lipophilic allyl chain, this molecule exhibits amphiphilic solubility characteristics that challenge standard purification workflows. This guide details the physicochemical rationale for solvent selection, offering validated protocols for solvent screening and large-scale recrystallization. Special emphasis is placed on separating potential regioisomers arising from Claisen rearrangement precursors.

Physicochemical Profile & Solubility Analysis

To select the optimal solvent system, one must first deconstruct the molecular interactions of the target compound.

Structural Analysis[1]

-

Core Scaffold: 2-phenyl-4H-chromen-4-one (Flavone). Planar, aromatic, and rigid.

-

Functional Group A (C6-OH): A phenolic hydroxyl group. It acts as a hydrogen bond donor (HBD) and acceptor (HBA). This significantly increases polarity and melting point compared to non-hydroxylated flavones.

-

Functional Group B (C7-Allyl): A hydrophobic alkene chain. This disrupts crystal packing slightly (lowering melting point relative to the parent 6-hydroxyflavone) and increases solubility in non-polar organic solvents.

Solubility Prediction Table

Based on the "like dissolves like" principle and substituent effects, the following solubility profile is projected:

| Solvent Class | Representative Solvent | Predicted Interaction | Suitability |

| Protoc Polar | Ethanol, Methanol | H-bonding with C6-OH; Solvation of aromatic core. | High (Primary Candidate) |

| Aprotic Polar | Acetonitrile, Acetone | Dipole-dipole interactions; Good solubility at reflux. | Moderate (Good for cooling crystallization) |

| Non-Polar | Hexane, Heptane | Weak Van der Waals with allyl/phenyl groups only. | Low (Excellent Anti-Solvent) |

| Chlorinated | Dichloromethane (DCM) | Good general solubility. | High (Too soluble for crystallization, good for loading) |

| Aqueous | Water | Strong H-bonding network excludes hydrophobic core. | Insoluble (Anti-Solvent) |

Solvent Screening Protocol (The "Craig Tube" Method)

Objective: To empirically determine the optimal solvent or binary solvent system using milligram-scale quantities before scaling up.

Materials

-

Sample: 50 mg of crude 7-allyl-6-hydroxyflavone per test.

-

Apparatus: Craig tubes or 10 mL borosilicate test tubes.

-

Heating Source: Aluminum heating block or oil bath (avoid open flame due to flammable solvents).

Screening Workflow

-

Single Solvent Test:

-

Add 50 mg of solid to the tube.

-

Add 0.5 mL of solvent (EtOH, MeOH, MeCN, EtOAc).

-

Heat to boiling.

-

Observation A: If it dissolves immediately at room temp

Too soluble (Reject). -

Observation B: If it never dissolves even at boiling

Insoluble (Reject). -

Observation C: If it dissolves at boiling but crystallizes upon cooling

Candidate .

-

-

Binary Solvent Test (Solvent/Anti-Solvent):

-

Dissolve 50 mg in the minimum amount of a "Good Solvent" (e.g., Acetone) at boiling.

-

Dropwise add a "Poor Solvent" (e.g., Hexane or Water) until persistent turbidity (cloudiness) appears.

-

Add one drop of "Good Solvent" to clear the solution.

-

Allow to cool slowly.

-

Recommended Systems

Based on the flavone structure, the following systems are highest priority:

-

System A (Green/Standard): Ethanol (95%) . The presence of 5% water often aids in crystal formation for hydroxyflavones.

-

System B (Binary): Ethanol / Water . Dissolve in hot ethanol, add warm water until turbid, cool.

-

System C (Lipophilic Purification): Ethyl Acetate / Hexane . Best if the impurity profile contains very polar tars or if separating from non-polar side products.

Detailed Recrystallization Protocols

Protocol A: Ethanol/Water Recrystallization (Preferred)

Best for removing polar impurities and inorganic salts.

Step-by-Step Procedure:

-

Dissolution: Place 1.0 g of crude 7-allyl-6-hydroxyflavone in a 50 mL Erlenmeyer flask. Add 15 mL of absolute ethanol .

-

Heating: Heat the mixture to a gentle reflux (approx. 78°C) on a stir plate.

-

Titration: If the solid does not dissolve completely, add ethanol in 1 mL increments. Note: If a small amount of dark insoluble material remains, this is likely an impurity. Filter it out using a pre-warmed funnel.

-

Nucleation Setup: Remove from heat. While still hot, add distilled water dropwise. Stop immediately when a faint, persistent cloudiness is observed.

-

Clarification: Add 2-3 drops of hot ethanol to make the solution clear again.

-

Crystallization:

-

Allow the flask to cool to room temperature undisturbed (approx. 30 mins).

-

Transfer to an ice-water bath (0-4°C) for 1 hour to maximize yield.

-

-

Filtration: Collect crystals via vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with 5 mL of ice-cold 50% Ethanol/Water mixture.

-

Drying: Dry in a vacuum oven at 40°C for 4 hours.

Protocol B: Ethyl Acetate/Hexane Recrystallization

Best for separating regioisomers (e.g., 5-allyl vs. 7-allyl) derived from Claisen rearrangements.

Step-by-Step Procedure:

-

Dissolution: Dissolve 1.0 g of crude material in the minimum volume of boiling Ethyl Acetate (approx. 5-8 mL).

-

Anti-Solvent Addition: Remove from heat source. Slowly add Hexane (or Heptane) down the side of the flask until the solution becomes slightly opaque.

-

Re-heating: Briefly return to heat to dissolve any premature precipitate.

-

Slow Cooling: Cover the flask with a beaker (to slow heat loss) and let it stand at room temperature. Critical: Rapid cooling in this system often leads to oiling out rather than crystallization.

-

Harvesting: Filter the resulting needles/plates and wash with cold Hexane.

Critical Quality Attributes & Troubleshooting

"Oiling Out"

-

Symptom: The compound separates as a liquid droplet layer instead of crystals.

-

Cause: The temperature entered the "metastable zone" too quickly, or the melting point is depressed by impurities.

-

Solution: Re-heat to dissolve. Add a seed crystal of the pure compound at the cloud point. Use a more polar solvent system (switch from EtOAc/Hex to EtOH/Water).

Isomer Contamination

-

Context: If synthesized via Claisen rearrangement of 6-allyloxyflavone, the 5-allyl isomer may be present.

-

Detection: HPLC or H-NMR (Look for the shielding effect of the carbonyl on the C5-proton).

-

Resolution: The 5-allyl isomer usually forms an internal hydrogen bond with the C4-carbonyl, making it significantly less polar than the 7-allyl-6-hydroxy target.

-

Action: Use Column Chromatography (Silica, DCM:MeOH 98:2) prior to recrystallization if isomer content is >10%.

-

Visualizations

Solvent Selection Decision Tree

Caption: Decision logic for selecting the optimal solvent system based on empirical solubility observations.

Recrystallization Workflow

Caption: Standard operational workflow for the recrystallization of hydroxyflavones.

References

-

Solubility of Flavonoids: Chemsynthesis. (2025). 7-hydroxy-2-phenyl-4H-chromen-4-one Physical Properties. Retrieved from [Link]

-

General Flavone Purification: MDPI. (2020). Isolation and Purification of Flavonoids from Plant Species: A Comprehensive Review. Retrieved from [Link]

-

Claisen Rearrangement Mechanisms: Organic Chemistry Portal. (2024). The Claisen Rearrangement: Mechanism and Variations. Retrieved from [Link]

-

Hydroxyflavone Synthesis: National Institutes of Health (NIH). (2013).[1] Synthesis and structure modification of 7-hydroxylflavone. Retrieved from [Link]

-

Crystallographic Data: Acta Crystallographica. (2011). Structure of 3-Hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one. Retrieved from [Link]

Sources

column chromatography isolation of 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one

Executive Summary

This guide details the isolation protocol for 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one (7-allyl-6-hydroxyflavone). This compound is typically synthesized via the Claisen rearrangement of 6-allyloxyflavone. The primary purification challenge lies in separating the target 7-allyl isomer from its regioisomer (5-allyl-6-hydroxyflavone) and unreacted starting material.

This protocol utilizes silica gel flash chromatography with a shallow gradient elution strategy. It incorporates a "Dry Loading" technique to maximize resolution and utilizes 1H-NMR splitting patterns as the definitive self-validating quality control step.

Chemical Context & Separation Logic

The synthesis of C-allyl flavones often involves the thermal Claisen rearrangement of O-allyl precursors. Rearrangement of 6-allyloxyflavone yields two potential regioisomers due to the availability of two ortho positions (C5 and C7):

-

5-allyl-6-hydroxyflavone (Path A: Migration to C5)

-

7-allyl-6-hydroxyflavone (Path B: Migration to C7 – Target )

The Separation Challenge: Both isomers are phenols with similar polarities. However, the 5-allyl isomer is sterically crowded by the C4-carbonyl group, often resulting in a slightly different interaction with the silica stationary phase compared to the more linear 7-allyl isomer.

Visualizing the Separation Logic

Figure 1: Workflow logic distinguishing the target regioisomer during isolation.

Physicochemical Profile & Mobile Phase Selection

Understanding the molecule's properties is critical for mobile phase design.

| Property | Description | Chromatographic Implication |

| Scaffold | Flavone (2-phenylchromen-4-one) | Highly UV active (254 nm). Planar structure interacts strongly with silica. |

| Functional Groups | Phenolic -OH (C6), Allyl (C7) | -OH adds polarity and H-bonding capability. Allyl adds lipophilicity. |

| Solubility | Low in Hexane; High in DCM/EtOAc | Do not attempt to load as a liquid in Hexane. Use Dry Loading. |

| Acidity | Weakly Acidic (Phenol) | Avoid basic modifiers (TEA) which cause tailing. Acidic modifiers (0.1% Formic Acid) are optional but usually unnecessary on Silica. |

Recommended Mobile Phase:

-

Solvent A: n-Hexane (or Petroleum Ether)

-

Solvent B: Ethyl Acetate (EtOAc)

-

Alternative for difficult separations: Toluene:Acetone (95:5

80:20).

Detailed Protocol: Isolation via Flash Chromatography

Phase 1: Sample Preparation (Dry Loading)

Rationale: Flavones often precipitate in non-polar mobile phases, leading to streaking and poor separation. Dry loading eliminates solubility mismatches.

-

Dissolve the crude reaction mixture (e.g., 500 mg) in the minimum amount of Dichloromethane (DCM) or Acetone (~5–10 mL).

-

Add Silica Gel 60 (40–63 µm) to the solution. Ratio: 1 g sample to 3 g silica.

-

Rotary evaporate the mixture to dryness until it is a free-flowing powder.

-

Validation: Ensure no solvent smell remains. Clumps indicate retained solvent; re-evaporate if necessary.

Phase 2: Column Packing & Loading

-

Column Size: For 500 mg crude, use a 25g or 40g silica cartridge (or a 2.5 cm diameter glass column packed to 15 cm height).

-

Equilibration: Flush column with 3 Column Volumes (CV) of 100% Hexane.

-

Loading: Carefully pour the dry-loaded sample powder onto the top of the packed column.

-

Protection: Add a 1 cm layer of sand or a frit on top of the sample layer to prevent disturbance during solvent addition.

Phase 3: Gradient Elution Strategy

Goal: Elute non-polar impurities first, then slowly resolve the isomers.

| Step | Solvent Composition (Hex:EtOAc) | Volume (CV) | Purpose |

| 1 | 95:5 | 3 CV | Elute unreacted dialkyl ethers or non-polar byproducts. |

| 2 | 90:10 | 5 CV | Begin moving the flavone front. |

| 3 | 85:15 | 10 CV | Critical Resolution Zone. Isomers typically elute here. |

| 4 | 80:20 | 5 CV | Elute remaining polar material. |

| 5 | 0:100 | 2 CV | Column flush. |

Flow Rate: Maintain 15–20 mL/min for a 2.5 cm column.

Phase 4: Fraction Collection & Monitoring

-

Collect fractions of approx. 10–15 mL (roughly 1/3 to 1/2 of a CV).

-

TLC Monitoring:

-

Plate: Silica Gel 60 F254.

-

Eluent: Hexane:EtOAc (70:30) – Note: Run TLC in a more polar system than the column to visualize spots clearly.

-

Visualization:

-

UV (254 nm): Dark spots against green background.

-

Ferric Chloride (FeCl3) Stain: Dip and heat. Phenolic flavones (the product) will turn a distinct color (often purple or green), differentiating them from non-phenolic impurities.

-

-

Quality Control & Self-Validating Systems

The most critical step is distinguishing the 7-allyl isomer from the 5-allyl isomer. They have the same mass (LC-MS cannot distinguish them easily without specific fragmentation data) and similar polarity. 1H-NMR is the definitive validation tool.

The "Two Singlets" Rule

Analyze the aromatic region (6.5 – 8.0 ppm) of the 1H-NMR spectrum (in CDCl3 or DMSO-d6). Focus on the A-ring protons (H5 and H8).

| Feature | 7-Allyl-6-hydroxyflavone (Target) | 5-Allyl-6-hydroxyflavone (Impurity) |

| Structure | Allyl at C7, OH at C6. | Allyl at C5, OH at C6. |

| Proton Positions | H5 and H8 are remaining. | H7 and H8 are remaining. |

| Relationship | Para to each other. | Ortho to each other. |

| Coupling Constant ( | ||

| NMR Appearance | Two distinct Singlets. | Two Doublets. |

Validation Workflow:

-

Pool fractions that show a single spot on TLC.

-

Evaporate a small aliquot of the "pure" pool.

-

PASS: If you see two singlets in the aromatic region (excluding the B-ring phenyl protons and alkene protons).

-

FAIL: If you see doublets with

Hz (indicates 5-allyl isomer).

Troubleshooting Common Issues

-

Issue: Co-elution of isomers.

-

Solution: Switch solvent system to Toluene:Ethyl Acetate (9:1) or DCM:Ether . The pi-pi interactions of Toluene with the flavone backbone often provide different selectivity than Hexane.

-

-

Issue: Tailing spots.

-

Solution: The phenolic proton may be causing drag. Add 0.1% Acetic Acid to the mobile phase to suppress ionization, though this is rarely needed on standard Silica 60.

-

-

Issue: Product crystallizes on the column.

-

Solution: You overloaded the column or the initial mobile phase was too non-polar. Use the Dry Loading method described above to mitigate this.

-

References

- Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970). The Systematic Identification of Flavonoids. Springer-Verlag. (The foundational text on flavone UV and NMR analysis).

-

IUPAC. Nomenclature of Flavonoids.

-

Org. Synth. (2025).[3] Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.

-

ResearchGate. (2018). Purification of phenolic flavonoids with flash chromatography.

-

Bennett, R. (2016).[4] Method Development for Reproducible Flash Purification. Chromatography Today.

Sources

Application Note: Strategic Reagents for O-Alkylation and Rearrangement in Flavone Synthesis

Abstract

The synthesis of flavones (2-phenylchromen-4-ones) demands precise control over regiochemistry and ring closure. This application note details the selection of reagents for two critical transformations: O-alkylation (modulating solubility and bioactivity) and skeletal rearrangements (Baker-Venkataraman and Claisen). We contrast classical methods with modern, kinetic-control strategies to maximize yield and purity in drug discovery workflows.

O-Alkylation: Navigating Regioselectivity

In polyhydroxylated flavones (e.g., Chrysin, Apigenin), the hydroxyl groups exhibit distinct nucleophilicities. The 5-OH group forms a strong intramolecular hydrogen bond with the C4-carbonyl (chelating effect), rendering it significantly less acidic and nucleophilic than the 7-OH or 4'-OH groups.

Reagent Selection Guide

| Target Site | Reagent Class | Base / Solvent | Mechanism / Notes |

| 7-OH (Selective) | Alkyl Halides | K₂CO₃ / Acetone | Mild base leaves 5-OH chelated and unreactive. Thermodynamic control. |

| 5-OH (Difficult) | Alkyl Halides | NaH / DMF | Requires disruption of H-bond. Often requires prior protection of 7-OH. |

| General Ether | Alcohols | DEAD / PPh₃ (Mitsunobu) | Useful for complex alkyl groups where halides are unstable. |

| Protection | MOM-Cl, Bn-Br | DIPEA / DCM | Orthogonal protection strategies for sequential modification. |

Protocol 1: Regioselective 7-O-Prenylation of Chrysin

This protocol selectively alkylates the 7-position while leaving the 5-OH intact, preserving the chelation required for downstream biological activity.

Reagents:

-

Chrysin (5,7-dihydroxyflavone) [1.0 eq]

-

Prenyl bromide (3,3-dimethylallyl bromide) [1.1 eq]

-

Potassium Carbonate (K₂CO₃), anhydrous [1.5 eq]

-

Acetone (HPLC grade, dried over molecular sieves)

Step-by-Step Methodology:

-

Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser. Flush with Argon.

-

Dissolution: Add Chrysin (1.0 g, 3.9 mmol) and anhydrous Acetone (20 mL). Stir until partially suspended.

-

Base Addition: Add K₂CO₃ (0.81 g, 5.9 mmol). The suspension may turn slight yellow.

-

Alkylation: Add Prenyl bromide (0.50 mL, 4.3 mmol) dropwise via syringe.

-

Reflux: Heat the mixture to reflux (approx. 56°C) for 4–6 hours.

-

Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (lower R_f) should disappear, replaced by a less polar spot (7-O-prenyl). The 5-OH spot (chelated) will often stain dark purple/brown with FeCl₃ spray, while the product retains this feature.

-

-

Workup: Cool to RT. Filter off inorganic salts. Evaporate solvent in vacuo.

-

Purification: Recrystallize from MeOH or perform flash chromatography (Silica, Hexane/EtOAc gradient).

The Baker-Venkataraman Rearrangement (BVR)

The BVR is the "engine" of flavone synthesis, converting o-benzoyloxyacetophenones into o-hydroxydibenzoylmethanes (1,3-diketones), which are then cyclized to flavones.

Mechanism & Reagent Evolution

Classical methods utilize Pyridine/KOH , which can be messy and suffer from hydrolysis side-reactions. Modern protocols employ LiHMDS (Lithium Hexamethyldisilazide) at low temperatures to effect a kinetic rearrangement with minimal byproducts.

Figure 1: Mechanistic flow of the Baker-Venkataraman Rearrangement via kinetic enolate formation.

Protocol 2: LiHMDS-Mediated Rearrangement

Superior for sensitive substrates compared to KOH/Pyridine.

Reagents:

-

o-Benzoyloxyacetophenone derivative [1.0 eq]

-

LiHMDS (1.0 M in THF) [2.2 eq]

-

THF (Anhydrous)[1]

-

NH₄Cl (sat. aq.)

Methodology:

-

Cryogenic Setup: Dissolve the ester (1.0 mmol) in dry THF (10 mL) under Argon. Cool to -78°C (dry ice/acetone bath).

-

Base Addition: Add LiHMDS (2.2 mL, 2.2 mmol) dropwise over 10 mins. The solution often turns bright yellow (enolate formation).

-

Rearrangement: Stir at -78°C for 1 hour, then allow to warm to -10°C over 2 hours.

-

Causality: The low temperature prevents intermolecular condensation; warming drives the intramolecular acyl transfer.

-

-

Quench: Pour the cold mixture into saturated NH₄Cl solution.

-

Acidification: Adjust pH to ~3 with 1M HCl to ensure the 1,3-diketone is fully protonated (it exists in keto-enol equilibrium).

-

Cyclization (Step 2): Dissolve the crude diketone in Glacial Acetic Acid with 0.5% H₂SO₄ and heat at 90°C for 1 hour to close the ring to the flavone.

Post-Synthesis Rearrangements

Once the flavone core is built, structural isomers can be accessed via thermodynamic rearrangements.

A. The Claisen Rearrangement (Prenyl Migration)

Used to convert O-prenyl flavones (from Protocol 1) into C-prenyl flavones (often more biologically active).

-

Reagent: N,N-Diethylaniline (high boiling solvent) or neat (solid state).

-

Modern Approach: Microwave Irradiation (MW).

-

Mechanism: [3,3]-sigmatropic rearrangement.[2]

Protocol 3: MW-Assisted Claisen Rearrangement

-

Place 7-O-prenylchrysin (100 mg) in a microwave vial.

-

Add N,N-Diethylaniline (0.5 mL) or perform neat on silica support.

-

Irradiate at 180°C for 15 minutes (Power: 150W).

-

Workup: Dilute with EtOAc, wash with 1M HCl (to remove aniline), then brine.

-

Result: The prenyl group migrates to C6 or C8 (ortho positions).

B. The Wessely-Moser Rearrangement

An acid-catalyzed isomerization that alters the B-ring orientation or substituent pattern on the A-ring (e.g., converting 5,7,8-trihydroxyflavone to 5,6,7-trihydroxyflavone).

-

Reagents: HI (Hydriodic acid) or HBr in Acetic Anhydride.

-

Logic: Ring opening of the pyrone allows bond rotation and re-closure to the thermodynamically more stable isomer (typically relieving steric strain).

Visualizing Regioselectivity Logic

Figure 2: Decision matrix for regioselective alkylation of the flavone A-ring.

References

-

Organic Syntheses: Flavone Synthesis Protocol Organic Syntheses, Coll. Vol. 3, p.389 (1955). "Flavone from o-Hydroxyacetophenone."[3][4] [Link]

-

Regioselective O-Alkylation of Quercetin National Institutes of Health (PMC). "An efficient partial synthesis of 4′-O-methylquercetin via regioselective protection and alkylation."[5] [Link]

-

Wessely-Moser Rearrangement in Flavone Synthesis Drug Future. "Wessely-Moser Rearrangement: Reaction and References." [Link]

-

Claisen Rearrangement Variants Organic Chemistry Portal. "Claisen Rearrangement: Mechanism and Variations."[2] [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. biomedres.us [biomedres.us]

- 5. An efficient partial synthesis of 4′-O-methylquercetin via regioselective protection and alkylation of quercetin - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

minimizing side products during Claisen rearrangement of flavones

Welcome to the technical support center for the Claisen rearrangement of flavones. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this powerful C-C bond-forming reaction for the synthesis of C-allylflavones and related compounds. Our goal is to provide in-depth, field-proven insights to help you troubleshoot common issues, minimize the formation of side products, and optimize your reaction outcomes.

The Claisen rearrangement is a[1][1]-sigmatropic rearrangement that thermally converts O-allylflavones into C-allyl isomers.[2][3] While synthetically valuable, the reaction's typically high temperature requirement can lead to a variety of side products, complicating purification and reducing yields. This guide addresses these challenges in a practical, question-and-answer format.

Troubleshooting Guide: Common Issues & Solutions

This section directly addresses specific experimental problems. Each answer explains the underlying chemical principles and provides actionable steps for optimization.

Q1: My reaction is stalling. I'm recovering a large amount of unreacted O-allylflavone even after prolonged heating. What's going wrong?

A: Incomplete conversion is a common issue, typically pointing to insufficient thermal energy or suboptimal reaction time.

-

Causality: The Claisen rearrangement is a concerted, pericyclic reaction that must overcome a significant activation energy barrier via a highly ordered, cyclic transition state.[3][4] The required temperature can vary based on the specific flavone structure and solvent, but often falls in the 180-250 °C range for thermal rearrangements.[2][5]

-

Troubleshooting Steps:

-

Temperature Gradient: Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS to find the minimum temperature required for efficient conversion without significant decomposition.

-

Solvent Choice: High-boiling, polar solvents can accelerate the reaction rate.[6][7] Consider switching from non-polar solvents like xylene to higher-boiling polar aprotic solvents such as N,N-diethylaniline or dimethyl sulfoxide (DMSO).

-

Microwave Irradiation: Microwave-assisted synthesis is a highly effective method for accelerating the Claisen rearrangement.[8][9] It can dramatically reduce reaction times from hours to minutes and often leads to cleaner product profiles by minimizing the duration of high-temperature exposure.[10]

-

Q2: The primary side product in my reaction is the de-allylated flavone (a simple phenol). What causes this ether cleavage, and how can I minimize it?

A: The formation of the parent phenol results from the cleavage of the O-allyl ether bond, a competing reaction pathway that becomes significant at elevated temperatures.

-

Causality: At high temperatures, the starting allyl aryl ether can undergo homolytic or heterolytic cleavage, yielding a phenol and an allyl fragment.[11] This is a separate pathway from the desired intramolecular rearrangement. One study noted that under solvent-free microwave conditions, the yield of a de-allylated byproduct (4-methoxyphenol) was nearly fourfold greater than under conventional oil-bath heating, suggesting that specific heating methods can influence this side reaction.[12]

-

Troubleshooting Steps:

-

Minimize Reaction Temperature: This is the most critical factor. The ideal temperature is the lowest one that still allows for a reasonable rate of rearrangement. This minimizes the energy available for the higher-activation-energy cleavage pathway.

-

Catalysis: The use of a Lewis acid catalyst (e.g., BCl₃, AlCl₃) can significantly lower the activation energy of the rearrangement, allowing the reaction to proceed at much milder temperatures (sometimes even room temperature), thereby suppressing thermal cleavage.[11] However, be aware that strong Lewis acids can also promote ether cleavage, so careful screening of the catalyst and conditions is essential.[11]

-

Solvent Effects: In some cases, the solvent can influence the selectivity. Non-polar solvents may sometimes favor radical dissociation-recombination pathways that can lead to cleavage products.[11]

-

Q3: Both ortho-positions on my flavone's A-ring are blocked. I expected a para-rearranged product, but I'm getting a complex mixture and/or decomposition.

A: When the ortho-positions are unavailable, the allyl group migrates to the para-position. This is not a direct migration but a two-step process involving a tandem Claisen and Cope rearrangement.[1][13] This higher-energy pathway can be prone to side reactions.

-

Causality: The reaction first proceeds via the standard Claisen rearrangement to form a dienone intermediate where the allyl group is attached to a substituted ortho-carbon.[2] Since this intermediate cannot tautomerize to a stable phenol, it undergoes a second[1][1]-sigmatropic (Cope) rearrangement, which moves the allyl group to the para-position. The final product is then formed upon tautomerization.[1] This entire sequence requires more forcing conditions, increasing the likelihood of decomposition.

-

Troubleshooting Steps:

-

Precise Temperature Control: The energy window between the desired tandem rearrangement and decomposition is often narrow. Precise temperature control is crucial.

-

Use of High-Boiling, Inert Solvents: Solvents like diphenyl ether or Dowtherm™ A can provide stable, high-temperature environments.

-

Accept Lower Yields: It is an inherent characteristic of this tandem reaction that yields may be lower than for a simple ortho-rearrangement due to the harsher conditions required. Focus on optimizing for a manageable yield and clean purification rather than complete conversion.

-

Q4: Can I use a catalyst to improve my reaction, and what are the potential drawbacks?

A: Yes, catalysis can be a powerful tool to promote the rearrangement under milder conditions, but it introduces new potential side reactions.

-

Mechanism & Benefits: Lewis acids or other catalysts can coordinate to the ether oxygen, weakening the C-O bond and accelerating the[1][1]-sigmatropic shift.[4] This allows the reaction to proceed at significantly lower temperatures, often improving selectivity and preventing thermal decomposition.[14]

-

Potential Side Effects:

-

Ether Cleavage: As mentioned, strong Lewis acids can directly promote the cleavage of the starting ether.[11]

-

Friedel-Crafts Reactions: Carbocation intermediates can be generated, leading to undesired alkylation of the aromatic rings.[11][15]

-

Substrate Sensitivity: Flavones with multiple hydroxyl groups or other acid-sensitive functionalities may not be compatible with strong Lewis acid catalysis.

-

-

Optimization Strategy:

-

Start with milder Lewis acids (e.g., ZnCl₂, TiCl₄) before moving to stronger ones (e.g., BCl₃, AlCl₃).

-

Carefully control stoichiometry; often, only catalytic amounts are needed.

-

Screen different solvents, as the solvent can modulate the activity of the Lewis acid.

-

Frequently Asked Questions (FAQs)

What is the fundamental mechanism of the Claisen rearrangement on a flavone?

The reaction is a concerted, intramolecular[1][1]-sigmatropic rearrangement.[3] The process involves the movement of six electrons through a cyclic, six-membered transition state. The C-C bond between the allyl group's terminal carbon and the flavone's ortho-position forms at the same time as the ether C-O bond breaks.[2] This initially produces a non-aromatic dienone intermediate, which quickly tautomerizes to form the final, stable C-allylphenol product.[2]

How do I choose the best solvent for my reaction?

Solvent choice depends on the desired reaction temperature and potential interactions.

-

For Thermal Rearrangements: High-boiling point solvents are necessary. Common choices include N,N-diethylaniline, N,N-dimethylformamide (DMF), diphenyl ether, or DMSO. Polar solvents tend to accelerate the reaction.[6][7]

-

For Catalytic Rearrangements: The solvent must be compatible with the catalyst. Chlorinated solvents like dichloromethane or 1,2-dichloroethane are common for Lewis acid-catalyzed reactions, but inertness must be verified.

-

Solvent-Free: For some substrates, particularly under microwave irradiation, solvent-free conditions can be effective and simplify purification.[12]

How can I effectively monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most common and effective method.

-

Procedure: Periodically take a small aliquot from the reaction mixture. Dilute it with a suitable solvent (e.g., ethyl acetate). Spot the diluted sample on a TLC plate alongside a spot of the starting material.

-

Observation: The C-allylflavone product is typically less polar than the corresponding de-allylated phenol byproduct but may be more or less polar than the starting O-allylflavone depending on the overall structure. The appearance of a new spot and the disappearance of the starting material spot indicate reaction progress. A typical mobile phase for flavonoid analysis is a mixture of hexane and ethyl acetate.[16]

Data Summary: Comparison of Reaction Methods

| Method | Typical Temperature | Common Side Products | Mitigation & Optimization Strategy |

| Conventional Thermal | 180 - 250 °C[5] | Ether cleavage (phenol), charring/polymerization, para-product (if ortho-blocked)[1][11] | Use the lowest effective temperature; choose a high-boiling polar solvent; accept moderate conversion to avoid decomposition. |

| Microwave-Assisted | 150 - 250 °C[8] | Ether cleavage (can be enhanced in some cases)[12] | Dramatically reduces reaction time from hours to minutes[10]; allows for rapid optimization of temperature and time; enables solvent-free conditions. |

| Lewis Acid Catalyzed | 25 - 100 °C[11] | Ether cleavage, Friedel-Crafts alkylation, substrate decomposition[11] | Screen various Lewis acids and solvents; use catalytic amounts; ideal for thermally sensitive substrates. |

Visualizing the Reaction Pathways

The following diagrams illustrate the desired reaction and major competing pathways.

Caption: The desired intramolecular Claisen rearrangement pathway.

Caption: Major competing pathways in the Claisen rearrangement.

Experimental Protocol: Thermal Rearrangement of 7-(allyloxy)flavone

This protocol describes a general method for the thermal rearrangement of a model O-allylflavone to 8-allyl-7-hydroxyflavone.

Materials:

-

7-(allyloxy)flavone

-

N,N-diethylaniline (high-boiling solvent)

-

Round-bottom flask with reflux condenser

-

Heating mantle with temperature controller

-

TLC plates (silica gel)

-

Standard laboratory glassware and solvents for workup and purification (diethyl ether, 1 M HCl, 1 M NaOH, brine, anhydrous MgSO₄)

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve 7-(allyloxy)flavone (e.g., 1 mmol) in N,N-diethylaniline (10-20 mL). A concentration of 0.05-0.1 M is a good starting point.[11]

-

Heating: Equip the flask with a reflux condenser under a nitrogen or argon atmosphere. Heat the reaction mixture to 200-220 °C using a heating mantle.[5]

-

Monitoring: Maintain the temperature and monitor the reaction progress every 30-60 minutes using TLC (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is complete when the starting material spot has been consumed.

-

Workup: Once complete, cool the mixture to room temperature. Dilute the dark mixture with diethyl ether (50 mL).

-

Solvent Removal: Wash the organic layer sequentially with 1 M HCl (3 x 30 mL) to remove the N,N-diethylaniline solvent, followed by water (1 x 30 mL) and brine (1 x 30 mL).[11]

-

Product Isolation: The product is a phenol and can be separated from non-acidic impurities. Extract the ether layer with 1 M NaOH (3 x 20 mL).

-

Precipitation: Combine the aqueous base extracts and cool in an ice bath. Carefully acidify the aqueous layer with 1 M HCl until the product precipitates out (confirm with pH paper).

-

Final Extraction & Drying: Extract the precipitated product back into diethyl ether (3 x 30 mL). Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel if necessary.[16]

References

-

Chemistry LibreTexts. (2024, March 19). 18.4: Reactions of Ethers - Claisen Rearrangement. [Link]

-

Wikipedia. (n.d.). Claisen rearrangement. [Link]

-

Organic Chemistry Portal. (n.d.). Claisen Rearrangement. [Link]

-

Testbook. (n.d.). Claisen Rearrangement: Learn Mechanism, Variations & Application. [Link]

-

Tanimura, R., et al. (2016). The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory. Scientific Reports. [Link]

-

ResearchGate. (2018). Selective C‐6 Prenylation of Flavonoids via Europium(III)‐ Catalyzed Claisen Rearrangement and Cross‐Metathesis. [Link]

-

Tamuli, K. J., et al. (2020). Biocatalytic green alternative to existing hazardous reaction media: synthesis of chalcone and flavone derivatives via the Claisen–Schmidt reaction at room temperature. RSC Advances. [Link]

-